molecular formula C21H23NO5 B2861204 Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate CAS No. 1008193-38-1

Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate

Cat. No.: B2861204
CAS No.: 1008193-38-1
M. Wt: 369.417
InChI Key: WYFIVFYZOQXBFJ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate is a complex organic compound . The molecule contains a total of 51 bond(s). There are 28 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .


Synthesis Analysis

The synthesis of this compound could involve several steps, including catalytic protodeboronation of alkyl boronic esters . Another approach could involve the use of a synthetic intermediate such as ethyl 4-cyanoacetamido benzoate for the synthesis of various scaffolds containing the core structure .


Molecular Structure Analysis

The molecular structure of this compound is based on the combination of several functional groups, including ester, amide, and aromatic rings .


Chemical Reactions Analysis

Esters, like this compound, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Additionally, esters can undergo trans-esterification reactions to form different esters .

Scientific Research Applications

Biocatalysis in Synthesis

Research on similar structures to Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate reveals significant interest in biocatalytic processes. For instance, the enantioselective reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker’s yeast was investigated, highlighting the potential of using biocatalysts for producing highly enantioselective compounds. This study also explored the effects of immobilization and the pH of culture solutions on product ratios, which could have implications for optimizing the synthesis of related compounds (Sakai et al., 1986).

Synthesis and Derivatives

Further, the synthesis of compounds through acylation reactions has been extensively studied. For example, acylation of ethyl 4-bromo-3-hydroxybutanoate with various acylating agents led to the formation of several derivatives, showcasing the versatility of this chemical transformation in creating a range of compounds with potential application in drug development and other areas of chemistry (Kato & Kimura, 1977).

Biogenic Antioxidative and Anti-inflammatory Applications

The isolation of aryl polyketide derivatives from marine sources has shown antioxidative and anti-inflammatory properties. This research suggests the potential of such compounds, related in structure or synthesis pathway to this compound, for use as natural antioxidative and anti-inflammatory agents in functional foods or pharmaceuticals (Joy & Chakraborty, 2017).

Novel Synthesis Approaches

Studies have also explored innovative synthesis approaches for related compounds. For example, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was tested as an additive in the synthesis of α-ketoamide derivatives, showing clear advantages in terms of purity and yield. This research opens avenues for the development of novel synthesis pathways for compounds like this compound (El‐Faham et al., 2013).

Anticoagulant Applications

The benzylation of 4-hydroxycoumarin, leading to the synthesis of 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, including anticoagulant Phenprocoumon, demonstrates the potential pharmaceutical applications of synthesis techniques related to this compound. This showcases the impact of chemical synthesis on developing critical healthcare solutions (Kischel et al., 2007).

Properties

IUPAC Name

ethyl 2-[[2-(2-phenylbutanoyloxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-16(15-10-6-5-7-11-15)20(24)27-14-19(23)22-18-13-9-8-12-17(18)21(25)26-4-2/h5-13,16H,3-4,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFIVFYZOQXBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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